molecular formula C14H10N2O4 B15064917 N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide CAS No. 169613-18-7

N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide

Cat. No.: B15064917
CAS No.: 169613-18-7
M. Wt: 270.24 g/mol
InChI Key: JKTNFBTWPCYHHJ-UHFFFAOYSA-N
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Description

N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide is a chemical compound that belongs to the class of pyranoquinolines Pyranoquinolines are known for their diverse biological activities and are often found in natural alkaloids

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyranoquinolines, which can exhibit different biological activities depending on the introduced functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and BRAF V600E, which are important in cancer cell proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide is unique due to its specific acetamide functional group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

169613-18-7

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

N-(2,5-dioxo-6H-pyrano[3,2-c]quinolin-3-yl)acetamide

InChI

InChI=1S/C14H10N2O4/c1-7(17)15-11-6-9-12(20-14(11)19)8-4-2-3-5-10(8)16-13(9)18/h2-6H,1H3,(H,15,17)(H,16,18)

InChI Key

JKTNFBTWPCYHHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C3=CC=CC=C3NC2=O)OC1=O

Origin of Product

United States

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